![molecular formula C9H13ClO B2976567 2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone CAS No. 2140750-33-8](/img/structure/B2976567.png)
2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone” is a chemical compound with the CAS Number: 2140750-33-8 . It has a molecular weight of 172.65 . The IUPAC name for this compound is 2-chloro-1-(2’-methyl-[1,1’-bi(cyclopropan)]-2-yl)ethan-1-one .
Synthesis Analysis
The synthesis of this compound can be achieved by taking cyclopropylmethyl ketone IV as a raw material, dissolving it in a solvent, adding a compound containing metal aluminum as a catalyst, and introducing chlorine to perform a chlorination reaction . This results in a chlorinated product: 2-chloro-1-(1-chlorocyclopropyl)ethanone I, 1-(1-chlorocyclopropyl)ethanone II, and 2,2-dichloro-1-(1-chlorocyclopropyl)ethanone III . The chlorinated product is then subjected to reduced pressure distillation to remove the solvent, and the 2-chloro-1-(1-chlorocyclopropyl)ethanone is obtained by rectification .Wissenschaftliche Forschungsanwendungen
Synthesis of Branched Tryptamines
Researchers have explored the rearrangement of cyclopropylketone arylhydrazones, leading to the formation of tryptamine derivatives. The study demonstrated that using (2-arylcyclopropyl)ethanones with arylhydrazine hydrochlorides can yield branched tryptamines. This process was effectively applied to synthesize enantiomerically pure tryptamine derivatives, highlighting the compound's utility in generating structurally diverse and complex organic compounds (Salikov et al., 2017).
Biocatalytic Reduction Processes
A significant application includes the biocatalytic reduction of 2-chloro-1-(3,4-difluorophenyl)ethanone to chiral alcohols, exemplified by the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol. This chiral alcohol is a critical intermediate for pharmaceutical synthesis, showcasing the compound's role in facilitating efficient and environmentally friendly synthetic routes. The bioreduction achieved near-total conversion and highlighted the potential for industrial applications, emphasizing the compound's importance in green chemistry (Guo et al., 2017).
Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of heterocycles with a cyclopropyl substituent, demonstrating its versatility in creating diverse molecular frameworks. This includes the formation of methyl 2-cyclopropyl-5-methyl-1H-pyrrole-3-carboxylate and other cyclopropyl-containing heterocycles, illustrating the compound's utility in constructing complex molecular structures with potential biological activity (Pokhodylo et al., 2010).
Vinylcyclopropane Reactions
Another research focus has been on the reactions of vinylcyclopropanes, including dimerizations and additions with rearrangement. These studies provide insight into the reactivity and potential applications of cyclopropyl-containing compounds in synthetic organic chemistry, highlighting their role in generating complex molecular structures through novel reaction pathways (Yovell et al., 1978).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClO/c1-5-2-6(5)7-3-8(7)9(11)4-10/h5-8H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXICNDXTYJYJMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2CC2C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-1-[2-(2-methylcyclopropyl)cyclopropyl]ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

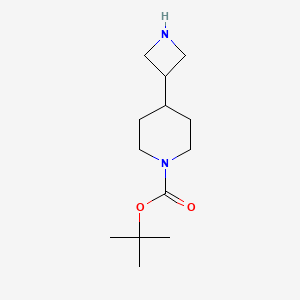
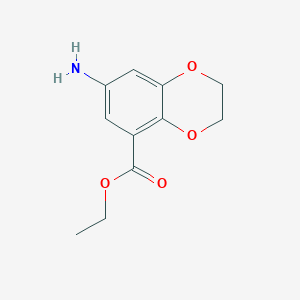
![(E)-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyano-3-[5-(3,4-dichlorophenyl)furan-2-yl]prop-2-enamide](/img/structure/B2976486.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-chlorobenzamide](/img/structure/B2976487.png)
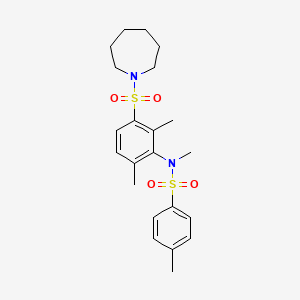
![N-[1-(1H-1,2,3-Benzotriazol-1-yl)-3-phenylpropyl]benzamide](/img/structure/B2976492.png)
![1,3-Bis[3-(3-tolyl)-1,2,4-oxadiazolyl]benzene](/img/structure/B2976495.png)
![(7-(Benzo[d][1,3]dioxol-5-yl)-1,4-thiazepan-4-yl)(furan-2-yl)methanone](/img/structure/B2976498.png)

![1-(2,3,4,4a,5,6,7,7a-Octahydrocyclopenta[b]pyridin-1-yl)-2,2-dimethylpropan-1-one](/img/structure/B2976500.png)
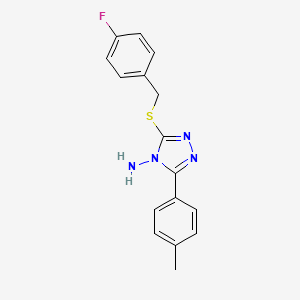
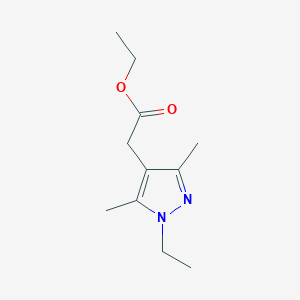
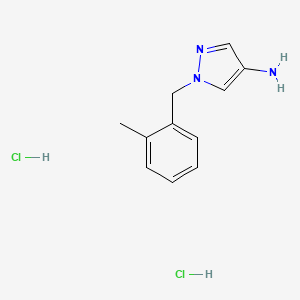
![2-chloro-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2976507.png)